molecular formula C11H18ClNO4 B1589550 (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate CAS No. 169032-99-9

(2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate

Cat. No. B1589550
M. Wt: 263.72 g/mol
InChI Key: XNKQYQOTERJNHJ-YUMQZZPRSA-N
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Description

(2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate, often abbreviated as (2S,4S)-TBCMCP, is a synthetic compound with a variety of applications in scientific research. It is a type of pyrrolidine, which is a five-membered heterocyclic organic compound containing a nitrogen atom in the ring. (2S,4S)-TBCMCP has been found to have numerous biochemical and physiological effects, making it an attractive choice for researchers in various fields.

Scientific Research Applications

  • Combinatorial Synthesis Applications : The compound has been used in the combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, demonstrating its potential in the synthesis of diverse chemical libraries (Malavašič et al., 2007).

  • Molecular Docking Studies for Antithrombin Activity : It has been utilized in the asymmetric synthesis of pyrrolidine derivatives, with a focus on potential antithrombin activity. These derivatives have been synthesized with high enantiomeric excess and studied through molecular docking (Ayan et al., 2013).

  • Synthesis of Chiral Pyrrolidines : The compound is involved in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. This includes a nitrile anion cyclization strategy leading to chiral pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).

  • Ortho-linked Polyamides Synthesis : This compound has been used in the synthesis of polyamides with flexible main-chain ether linkages. These polyamides have demonstrated significant solubility, thermal stability, and potential for various industrial applications (Hsiao et al., 2000).

  • Parallel Solution-phase Synthesis : It is instrumental in the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic acids, showcasing its versatility in producing a variety of compounds (Svete et al., 2010).

  • Phosphine-catalyzed Annulation : The compound has been involved in phosphine-catalyzed [4 + 2] annulation processes, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).

  • Platinum-catalyzed Asymmetric Hydroformylation : Research has included the use of this compound in platinum-catalyzed asymmetric hydroformylation of olefins, contributing to the advancement of organometallic chemistry (Stille et al., 1991).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-chloropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKQYQOTERJNHJ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459898
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-chloropyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate

CAS RN

169032-99-9
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-chloropyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate
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